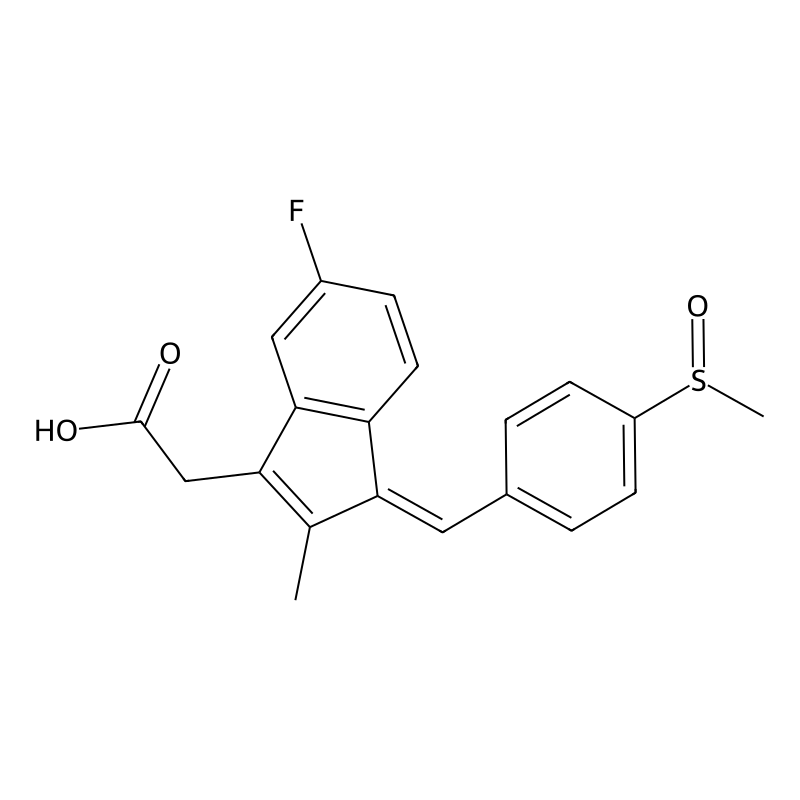

Sulindac

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Research

Specific Scientific Field: Cancer Research

Summary of the Application: Sulindac is a well-known anti-inflammatory agent, sometimes employed as an adjuvant in antitumor therapy . It has been reported to show interesting effects in the prevention of colon carcinogenesis, as shown in human trials, including their potential properties as antiapoptotic agents .

Methods of Application or Experimental Procedures: Sulindac and its methyl ester were transformed into the corresponding sulfoximines to test their antitumor activity . These compounds were fully characterized and then tested against malignant cells of U-87 glioblastoma, MCF-7 human breast cancer, HepG2 human liver hepatocellular carcinoma, CaCo-2 human colon cancer, and HeLa human cervical cancer .

Results or Outcomes: Interesting preliminary results were observed that encourage new investigations in this research theme .

Application in Breast Cancer Research

Specific Scientific Field: Breast Cancer Research

Summary of the Application: The nonsteroidal anti-inflammatory drug (NSAID

Application in Diabetes Research

Specific Scientific Field: Diabetes Research

Summary of the Application: Sulindac, an identified ligand of PPARγ, is widely used in clinic as a non-steroidal anti-inflammatory drug. To explore its potential application for diabetes, a series of sulindac derivatives were designed and synthesized .

Methods of Application or Experimental Procedures: The structure-activity relationship of these sulindac derivatives as PPARγ ligand and their potential anti-diabetic effect were investigated .

Results or Outcomes: The study is still ongoing and the results are yet to be published .

Application in Gout Treatment

Specific Scientific Field: Rheumatology

Summary of the Application: Sulindac has been used in the treatment of gout .

Application in Chemoprevention

Specific Scientific Field: Cancer Chemoprevention

Summary of the Application: The cyclooxygenase (COX)-2 enzyme is an important target for cancer chemoprevention .

Methods of Application or Experimental Procedures: For the current pharmacokinetic study, sulindac capsules were prepared to facilitate ample agent supplies for future intervention studies . Encapsulation of the parent compound (sulindac sulfoxide) can be readily accomplished .

Results or Outcomes: Overall, bioavailability appeared to be higher for the capsule compared with the tablet formulation based on test-to-reference pharmacokinetic variable ratios for the parent compound alone .

Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to alleviate pain and inflammation associated with various conditions, including arthritis and acute musculoskeletal disorders. It is classified as a prodrug, meaning it requires metabolic conversion in the body to exert its therapeutic effects. Sulindac is derived from sulfinylindene and is known for its unique mechanism of action, which involves the inhibition of cyclooxygenase enzymes COX-1 and COX-2, leading to decreased synthesis of prostaglandins, the compounds responsible for inflammation and pain .

Sulindac's mechanism of action is similar to other NSAIDs. It is believed to work by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) which are involved in the production of prostaglandins []. Prostaglandins are signaling molecules that contribute to inflammation and pain. By inhibiting COX enzymes, sulindac reduces prostaglandin production, leading to decreased inflammation and pain perception [].

- Formation of Diester:

- Saponification and Decarboxylation:

- Condensation:

- Oxidation:

Sulindac exhibits significant anti-inflammatory and analgesic properties through its action on COX enzymes. By inhibiting these enzymes, Sulindac reduces the production of prostaglandins, thereby alleviating pain and inflammation . Furthermore, research indicates that Sulindac may possess additional anticancer properties, particularly in reducing the growth of polyps in patients with familial adenomatous polyposis .

The pharmacokinetics of Sulindac show that it is approximately 90% bioavailable when administered orally, with a half-life of about 7.8 hours for the parent compound and up to 16.4 hours for its active sulfide metabolite .

Sulindac can be synthesized through various methods, primarily focusing on the condensation reactions involving specific aldehydes and malonates. The most common synthesis pathway includes:

- Condensation Reaction: The reaction between p-fluorobenzyl chloride and diethylmethyl malonate.

- Saponification: Converting the diester into a carboxylic acid.

- Decarboxylation: Removing carbon dioxide to form an indene derivative.

- Final Condensation: Creating Sulindac through condensation with p-methylthiobenzaldehyde.

Alternative methods may involve Perkin reactions or catalytic hydrogenation techniques .

Sulindac is primarily used for:

- Treatment of Inflammatory Conditions: Effective in managing pain associated with arthritis and other inflammatory disorders.

- Cancer Prevention: Investigated for its potential role in reducing colorectal cancer risk in patients with certain genetic predispositions.

- Pain Relief: Used in various clinical settings for acute pain management due to its analgesic properties .

Sulindac exhibits several drug interactions that can affect its efficacy and safety profile:

- Aspirin: Co-administration may decrease plasma levels of the active sulfide metabolite, potentially reducing its effectiveness .

- Gastrointestinal Effects: Compared to other NSAIDs, Sulindac is associated with fewer gastrointestinal side effects due to its unique metabolic pathway involving enterohepatic circulation .

- Other Medications: It can interact with drugs that affect liver enzymes, altering its metabolism and leading to increased toxicity or reduced therapeutic effects .

Several compounds share similarities with Sulindac in terms of structure or mechanism of action. Notable examples include:

- Indomethacin: Another NSAID known for its potent anti-inflammatory effects but has a higher incidence of gastrointestinal side effects compared to Sulindac.

- Naproxen: A widely used NSAID that also inhibits COX enzymes but differs in pharmacokinetics and side effect profiles.

- Celecoxib: A selective COX-2 inhibitor that aims to reduce gastrointestinal risks associated with traditional NSAIDs.

Comparison TableCompound Mechanism Gastrointestinal Safety Unique Features Sulindac Nonselective COX inhibitor Lower incidence compared to others Prodrug; enterohepatic circulation Indomethacin Nonselective COX inhibitor Higher incidence Potent anti-inflammatory Naproxen Nonselective COX inhibitor Moderate incidence Longer half-life Celecoxib Selective COX-2 inhibitor Lower incidence Designed to minimize GI side effects

| Compound | Mechanism | Gastrointestinal Safety | Unique Features |

|---|---|---|---|

| Sulindac | Nonselective COX inhibitor | Lower incidence compared to others | Prodrug; enterohepatic circulation |

| Indomethacin | Nonselective COX inhibitor | Higher incidence | Potent anti-inflammatory |

| Naproxen | Nonselective COX inhibitor | Moderate incidence | Longer half-life |

| Celecoxib | Selective COX-2 inhibitor | Lower incidence | Designed to minimize GI side effects |

Sulindac's unique profile as a prodrug that undergoes enterohepatic circulation distinguishes it from other NSAIDs, potentially leading to reduced gastrointestinal toxicity while maintaining effective anti-inflammatory action .

Starting Materials and Key Intermediates

The classical synthesis of sulindac begins with 4-fluorobenzaldehyde as the primary starting material, which serves as the foundation for constructing the fluorinated indene framework . This aromatic aldehyde undergoes initial condensation reactions to form key intermediates that ultimately lead to the characteristic indene acetic acid structure of sulindac.

The primary intermediates in sulindac synthesis include:

- 4-Fluoro-2-methylcinnamic acid: Formed through Perkin condensation of 4-fluorobenzaldehyde with propionic anhydride [2] [3]

- 3-(4-Fluorophenyl)-2-methylpropionic acid: Generated by catalytic hydrogenation of the cinnamic acid intermediate [3]

- 6-Fluoro-2-methylindanone: The cyclic ketone formed through intramolecular Friedel-Crafts acylation [2] [4]

- 6-Fluoro-2-methyl-3-(p-methylthiobenzyl)-1H-indene: The sulfide precursor to sulindac [5] [6]

Industrial Production Methods

Industrial production of sulindac typically employs a multi-step process that balances yield, purity, and cost-effectiveness. The established manufacturing route involves the following sequence [7]:

Perkin Reaction: 4-Fluorobenzaldehyde is condensed with propionic anhydride in the presence of sodium acetate at temperatures ranging from 80-120°C for 2-6 hours, yielding the corresponding cinnamic acid derivative in 70-85% yield [2] [3].

Catalytic Hydrogenation: The unsaturated acid undergoes reduction using palladium on carbon (5-20% palladium content) under hydrogen atmosphere at 20-60°C, achieving 85-95% conversion to the saturated propionic acid derivative [3].

Cyclization: Intramolecular Friedel-Crafts acylation using polyphosphoric acid at 150-200°C forms the indanone intermediate with yields of 60-80% [2] [4].

Final Oxidation: The methylthio sulfide is oxidized to the sulfoxide using controlled oxidation conditions, typically employing sodium periodate or hydrogen peroxide systems [7] [8].

Advanced Synthetic Strategies

Enantioselective Synthesis Methodologies

Modern synthetic approaches to sulindac emphasize stereoselective methodologies to access enantiomerically pure forms of the drug. Several sophisticated strategies have been developed to control the stereochemistry at the sulfur center [5] [9].

Titanium-Catalyzed Asymmetric Routes: Advanced methodologies utilize chiral titanium complexes in combination with chiral auxiliaries to achieve high enantioselectivity. These systems typically employ titanium tetraisopropoxide with chiral tartrate derivatives, providing excellent stereocontrol in the sulfoxidation step [10] [9].

Resolution Techniques: Classical resolution methods have been employed using chiral amines such as (+)- and (-)-2-phenethylamine for fractional crystallization, yielding enantiomers with specific rotations of [α]D27 +22.6 and -21.2 respectively in methanol [5].

Asymmetric Kagan Sulfoxidation as Key Step

The Asymmetric Kagan Sulfoxidation represents a highly sophisticated approach for the enantioselective synthesis of sulindac [5]. This methodology employs a chiral titanium complex as the key catalytic system.

Procedure: Freshly distilled titanium(IV) tetraisopropoxide (0.98 mL, 3.29 mmol) is combined with distilled (R,R) or (S,S)-diethyl tartrate (1.375 g, 6.67 mmol) in dichloromethane (12 mL) at room temperature. After 2.5 minutes, water (60 μL, 3.33 mmol) is added dropwise with 15-second intervals between drops. The solution is stirred vigorously for 20 minutes at room temperature, then cooled to -30°C for 20 minutes. The sulfide substrate 6-fluoro-2-methyl-3-(p-methylthiobenzyl)-1H-indene (0.935 g, 3.29 mmol) and precooled cumene hydroperoxide (1.23 mL, 6.66 mmol) are added rapidly [5].

Results: This procedure yields both enantiomers of the sulfoxide intermediate in 54-56% yield with enantiopurities of 89-90% enantiomeric excess. The R-(+)-enantiomer exhibits [α]D17 +81.2 (c = 0.98, CHCl3), while the S-(-)-enantiomer shows [α]D17 -83.8 (c = 1.04, CHCl3) [5].

Application of Modern Catalysts

Iron-Catalyzed Asymmetric Sulfoxidation: Recent developments have introduced iron-catalyzed asymmetric sulfide oxidation as a key step in sulindac synthesis [11] [12]. This methodology achieves both enantiomers of the chiral product with 92% enantiomeric excess in good yield, representing a significant advancement in terms of both selectivity and environmental considerations [11].

Vanadium-Based Systems: Alternative catalytic systems employ vanadium complexes with chiral ligands, though these have shown more modest success with sulindac substrates. The Bolm procedure using VO(acac)2 with appropriate chiral ligands and hydrogen peroxide has been attempted, but typically yields racemic products under standard conditions [5].

Alternative Synthetic Pathways

Perkin Reaction Utilizing 4-Fluorobenzaldehyde

The Perkin Reaction represents a fundamental approach for constructing the carbon framework of sulindac analogues [2] [3]. This classical condensation reaction has been specifically adapted for fluorinated substrates.

Optimized Procedure: 4-Fluorobenzaldehyde (164 g, 1 mol) is treated with propionic anhydride as both solvent and reagent in the presence of sodium propionate (1.2 equivalents) at elevated temperatures (80-120°C) for 2-6 hours [3]. The reaction proceeds through aldol condensation followed by dehydration to yield 4-fluoro-2-methylcinnamic acid.

Mechanistic Considerations: The reaction proceeds through formation of an enolate anion from propionic anhydride, followed by nucleophilic attack on the aldehyde carbonyl and subsequent elimination of water. The fluorine substituent provides electronic deactivation of the aromatic ring while maintaining the necessary reactivity for the condensation process [2].

Friedel-Crafts Acylation Approaches

Intramolecular Cyclization: The Friedel-Crafts acylation represents a critical step in forming the indanone ring system [2] [4]. The reaction employs polyphosphoric acid as both catalyst and reaction medium at temperatures of 150-200°C.

Mechanism: The carboxylic acid substrate undergoes conversion to an acylium ion intermediate through interaction with polyphosphoric acid. This electrophilic species undergoes intramolecular attack on the aromatic ring, forming the six-membered ketone ring with concomitant elimination of water [13] [14].

Optimization Parameters: The reaction temperature, duration (4-12 hours), and polyphosphoric acid concentration significantly influence both yield and selectivity. Excess polyphosphoric acid is typically employed to ensure complete conversion and to suppress side reactions [2].

Reformatsky Reaction in Indene Scaffold Construction

The Reformatsky Reaction provides an efficient method for introducing the acetic acid side chain characteristic of sulindac [15] [16]. This organozinc-mediated process forms carbon-carbon bonds under relatively mild conditions.

Procedure: 6-Fluoro-1-indanone undergoes treatment with activated zinc powder and ethyl bromoacetate in tetrahydrofuran at temperatures ranging from 35-110°C for 1-5 hours [17]. The activated zinc is typically prepared using iodine, copper(I) chloride, or trimethylsilyl chloride as activating agents [3].

Substrate Scope: The reaction tolerates various haloacetate esters, including methyl bromoacetate, ethyl bromoacetate, and benzyl bromoacetate. The molar ratio of indanone:zinc:haloacetate is optimally maintained at 1:(1.2-2):(1.1-1.5) for maximum efficiency [3].

Product Formation: The Reformatsky reaction yields a tertiary alcohol intermediate, which undergoes subsequent acid-catalyzed elimination to provide the desired indene acetate. The elimination step employs acidic solutions containing mineral acids (hydrochloric acid, sulfuric acid) or organic acids (acetic acid, propionic acid) [3].

Green Chemistry Approaches to Sulindac Synthesis

One-Pot Synthesis Strategy: A notable advancement in sulindac synthesis involves a streamlined one-pot procedure that combines multiple transformations [8]. This approach begins with 6-fluoro-2-methylindenone and cyanoacetic acid in the presence of sodium methoxide and ammonium acetate.

Environmental Benefits: The green synthesis approach offers several advantages including reduced solvent usage, elimination of intermediate purifications, and decreased waste generation. The procedure achieves an overall yield of 88% with significantly reduced environmental impact compared to traditional multi-step routes [8].

Process Integration: Under nitrogen protection, 6-fluoro-2-methylindenone (164 g, 1 mol), sodium methoxide in methanol (5% solution, 1640 g), cyanoacetic acid (103 g, 1.2 mol), and ammonium acetate (60 g, 0.78 mol) undergo reflux for 26 hours. Subsequently, p-methylthiobenzaldehyde (160 g, 1.05 mol) is added, and reflux continues for 5 hours [8].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.42 (LogP)

3.5

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 77 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 76 of 77 companies with hazard statement code(s):;

H301 (98.68%): Toxic if swallowed [Danger Acute toxicity, oral];

H317 (52.63%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (46.05%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (52.63%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H360 (46.05%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (52.63%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (46.05%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Sulindac is a sulfinylindene derivative prodrug with potential antineoplastic activity. Converted in vivo to an active metabolite, sulindac, a nonsteroidal anti-inflammatory drug (NSAID), blocks cyclic guanosine monophosphate-phosphodiesterase (cGMP-PDE), an enzyme that inhibits the normal apoptosis signal pathway; this inhibition permits the apoptotic signal pathway to proceed unopposed, resulting in apoptotic cell death. (NCI04)

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AB - Acetic acid derivatives and related substances

M01AB02 - Sulindac

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

32004-68-5

Absorption Distribution and Excretion

Sulindac is excreted in rat milk; concentrations in milk were 10 to 20% of those levels in plasma. It is not known if sulindac is excreted in human milk. Approximately 50% of the administered dose of sulindac is excreted in the urine with the conjugated sulfone metabolite accounting for the major portion. Hepatic metabolism is an important elimination pathway.

Renal cl=68.12 +/- 27.56 mL/min [NORMAL (19-41 yrs)]

Metabolism Metabolites

Wikipedia

Hasubanonine

FDA Medication Guides

Sulindac

TABLET;ORAL

MERCK

12/23/2010

Biological Half Life

Use Classification

Pharmaceuticals

Dates

2: Exisulind: Aptosyn, FGN 1, Prevatac, sulindac sulfone. Drugs R D. 2004;5(4):220-6. Review. PubMed PMID: 15230629.

3: Haanen C. Sulindac and its derivatives: a novel class of anticancer agents. Curr Opin Investig Drugs. 2001 May;2(5):677-83. Review. PubMed PMID: 11569947.

4: D'Alteroche L, Benchellal ZA, Salem N, Regimbeau C, Picon L, Metman EH. [Complete remission of a mesenteric fibromatosis after taking sulindac]. Gastroenterol Clin Biol. 1998 Dec;22(12):1098-101. Review. French. PubMed PMID: 10051987.

5: Waddell WR. Stimulation of apoptosis by sulindac and piroxicam. Clin Sci (Lond). 1998 Sep;95(3):385-8. Review. PubMed PMID: 9730860.

6: Yoon KH, Ng SC. A case of sulindac-induced enteropathy resulting in jejunal perforation. Ann Acad Med Singapore. 1998 Jan;27(1):116-9. Review. PubMed PMID: 9588286.

7: Davies NM, Watson MS. Clinical pharmacokinetics of sulindac. A dynamic old drug. Clin Pharmacokinet. 1997 Jun;32(6):437-59. Review. PubMed PMID: 9195115.

8: Waddell WR, Miesfeld RL. Adenomatous polyposis coli, protein kinases, protein tyrosine phosphatase: the effect of sulindac. J Surg Oncol. 1995 Apr;58(4):252-6. Review. PubMed PMID: 7723369.

9: Lione A, Scialli AR. The developmental toxicity of indomethacin and sulindac. Reprod Toxicol. 1995 Jan-Feb;9(1):7-20. Review. PubMed PMID: 8520134.

10: Giardiello FM. Sulindac and polyp regression. Cancer Metastasis Rev. 1994 Dec;13(3-4):279-83. Review. PubMed PMID: 7712590.

11: Tonelli F, Valanzano R, Dolara P. Sulindac therapy of colorectal polyps in familial adenomatous polyposis. Dig Dis. 1994 Sep-Oct;12(5):259-64. Review. PubMed PMID: 7882547.

12: Waddell WR. The effect of sulindac on colon polyps: circumvention of a transformed phenotype--a hypothesis. J Surg Oncol. 1994 Jan;55(1):52-5. Review. PubMed PMID: 8289454.

13: Awaya N, Fujii T, Akizuki M. [Development of Stevens-Johnson syndrome following sulindac administration in a patient with mixed connective tissue disease]. Ryumachi. 1993 Oct;33(5):432-6. Review. Japanese. PubMed PMID: 8256166.

14: Zundler J, Walker S. [Sulindac--drug therapy for familial adenomatous polyposis?]. Med Klin (Munich). 1993 Jan 15;88(1):35-8, 49. Review. German. PubMed PMID: 8382335.

15: Uchihara M, Maekawa S, Kobayashi T, Fukuma T, Sakai H, Shaura K, Sato C, Marumo F. [A case of sulindac induced acute pancreatitis]. Nihon Shokakibyo Gakkai Zasshi. 1992 Sep;89(9):2073-6. Review. Japanese. PubMed PMID: 1404997.

16: Gallanosa AG, Spyker DA. Sulindac hepatotoxicity: a case report and review. J Toxicol Clin Toxicol. 1985;23(2-3):205-38. Review. Erratum in: J Toxicol Clin Toxicol 1985-86;23(7-8):617. PubMed PMID: 3903180.

17: Duggan DE. Sulindac: therapeutic implications of the prodrug/pharmacophore equilibrium. Drug Metab Rev. 1981;12(2):325-37. Review. PubMed PMID: 7040018.

18: Brogden RN, Heel RC, Speight TM, Avery GS. Sulindac: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases. Drugs. 1978 Aug;16(2):97-114. Review. PubMed PMID: 352667.

19: Shen TY, Winter CA. Chemical and biological studies on indomethacin, sulindac and their analogs. Adv Drug Res. 1977;12:90-245. Review. PubMed PMID: 343530.